![molecular formula C20H23N3O3 B3485104 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B3485104.png)
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Its chemical structure is similar to both amphetamine and mescaline.
Mechanism of Action
MDMA works by increasing the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug also stimulates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of large amounts of serotonin, which can lead to feelings of euphoria, increased empathy, and heightened sensory perception.
Advantages and Limitations for Lab Experiments
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that the drug produces consistent and predictable effects, which makes it easier to study. However, MDMA is also a potent and potentially dangerous drug that requires careful handling and monitoring.
Future Directions
There are several potential future directions for research on MDMA. One area of interest is the drug's potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Another area of interest is the drug's effects on social bonding and empathy, which could have implications for the treatment of social anxiety and other disorders. Additionally, researchers may continue to study the biochemical and physiological effects of MDMA, as well as its potential risks and side effects.
In conclusion, MDMA is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The drug has been the subject of extensive scientific research, particularly in the areas of therapeutic use and social bonding. While MDMA has several advantages for use in laboratory experiments, it is also a potent and potentially dangerous drug that requires careful handling and monitoring. Future research may focus on the drug's therapeutic uses, effects on social bonding and empathy, and potential risks and side effects.
Scientific Research Applications
MDMA has been the subject of extensive scientific research over the past few decades. The drug has been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential to enhance empathy and social bonding.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-2-5-17(6-3-15)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLGGJYBQXRGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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